Tert-butyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate
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Overview
Description
Tert-butyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate is a heterocyclic compound that features an oxazole ring substituted with an amino group, a methyl group, and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl 2-amino-3-methyl-2-oxopropanoate with a suitable nitrile oxide to form the oxazole ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The oxazole ring can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or nitric acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Nitro derivatives of the oxazole ring.
Reduction: Amines derived from the oxazole ring.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the oxazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate
- 3-Amino-5-tert-butylpyrazole
- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
Uniqueness
This compound is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. The presence of the tert-butyl ester group enhances its stability and solubility, making it a valuable compound for various applications.
Properties
IUPAC Name |
tert-butyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-5-6(7(10)14-11-5)8(12)13-9(2,3)4/h10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOIDCSDBFLIEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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